molecular formula C12H16O B8559283 2-Cyclopentylbenzyl alcohol

2-Cyclopentylbenzyl alcohol

Cat. No.: B8559283
M. Wt: 176.25 g/mol
InChI Key: GPAUQEMTWMOPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylbenzyl alcohol is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(2-cyclopentylphenyl)methanol

InChI

InChI=1S/C12H16O/c13-9-11-7-3-4-8-12(11)10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,9H2

InChI Key

GPAUQEMTWMOPMV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300 mL Parr bomb was charged with 10.0 g of 2-iodobenzyl alcohol (Aldrich), 80 mL of toluene, 30 mL of cyclopentene (Aldrich), 2.60 g of tri-ortho-tolylphosphine (Aldrich), and 6.6 mL of Et3N. The mixture was deoxygenated by bubbling N2 through for 10 min and was then treated with 0.96 g of Pd(OAc)2 (Aldrich). The bomb was flushed with N2, sealed, and heated to 100° C. for 18 h. The vessel was cooled to RT, purged with N2 and opened. The dark red reaction mixture was concentrated in vacuo to give a red-brown syrup. This material was dissolved in 200 mL of CH2Cl2, washed with water (4×100 mL), dried over anhydrous MgSO4, and concentrated in vacuo to afford a brown oil. Analysis by tlc (SiO2, 8:2 hexane:EtOAc) indicated two new major components at Rf =0.45 and 0.50, tri-o-tolyphosphine at Rf =0.90, and 4 minor components at Rf =0.60, 0.70, 0.85 and 0.0. The crude product was purified by flash chromatography (twice) on 200 g of silica gel (9:1 hexane:EtOAc) to afford 6:1 g (82%) of a mixture of the Rf =0.45 and 0.50 materials. This material was determined to be a mixture of double bond isomers by 1H-NMR. The product (6.0g ) was then hydrogenated at 40 psi in 40 mL of MeOH in the presence of 0.60 g of 5% Pt(C) (Aldrich) for 4 h. The catalyst was removed by filteration through celite and the filtrate was concentrated in vacuo to afford 5.47 g (74% from 2-iodobenzyl alcohol) of 2-cyclopentylbenzyl alcohol as a light yellow-brown liquid.
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